molecular formula C14H24O B12686936 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde CAS No. 97403-90-2

3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde

Cat. No.: B12686936
CAS No.: 97403-90-2
M. Wt: 208.34 g/mol
InChI Key: XFSYDOVQWOWCKZ-UHFFFAOYSA-N
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Description

3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is an organic compound with the molecular formula C14H24O. It is known for its unique bicyclic structure, which includes a butyl group and a propionaldehyde functional group. This compound is used in various applications, particularly in the fragrance industry due to its distinctive odor profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde is unique due to its specific combination of a bicyclic structure and an aldehyde functional group. This combination imparts distinct chemical reactivity and a unique odor profile, making it valuable in both scientific research and industrial applications .

Properties

CAS No.

97403-90-2

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

3-(2-butyl-2-bicyclo[2.2.1]heptanyl)propanal

InChI

InChI=1S/C14H24O/c1-2-3-7-14(8-4-9-15)11-12-5-6-13(14)10-12/h9,12-13H,2-8,10-11H2,1H3

InChI Key

XFSYDOVQWOWCKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC2CCC1C2)CCC=O

Origin of Product

United States

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